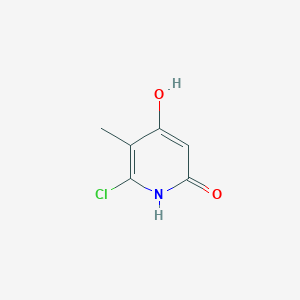

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-3-4(9)2-5(10)8-6(3)7/h2H,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBIGHOVXYVMCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30715958 | |

| Record name | 6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89379-84-0 | |

| Record name | 6-Chloro-4-hydroxy-5-methylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30715958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.237.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

Executive Summary

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (CAS No: 89379-84-0) is a substituted pyridinone, a class of heterocyclic compounds recognized for their significant biological activities and synthetic versatility.[1] This guide provides a comprehensive technical overview of its core chemical properties, reactivity profile, and spectroscopic signature. The unique arrangement of its functional groups—a reactive chlorine atom, a nucleophilic hydroxyl group, a lipophilic methyl group, and a tautomerically active pyridinone core—makes it a valuable intermediate in medicinal chemistry and a candidate for drug discovery programs.[1][2] We will explore its synthesis, characteristic reactions, and the critical role of tautomerism in defining its chemical behavior. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this molecule's potential in creating complex molecular architectures and novel therapeutic agents.

Molecular and Physicochemical Profile

The compound, with the molecular formula C₆H₆ClNO₂, presents a compact structure combining both polar and non-polar features, which influences its solubility and reactivity in diverse chemical settings.[2] Its notable thermal stability, indicated by a high boiling point, is advantageous for synthetic applications that require elevated temperatures.[2]

| Property | Value | Source |

| IUPAC Name | 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | [1] |

| CAS Number | 89379-84-0 | [2] |

| Molecular Formula | C₆H₆ClNO₂ | [1][2] |

| Molecular Weight | 159.57 g/mol | [1][2] |

| Density | 1.481 g/cm³ | [2] |

| Boiling Point | 500.114°C at 760 mmHg | [2] |

| Flash Point | 256.26°C | [2] |

| Synonyms | 6-chloro-4-hydroxy-5-methyl-2-pyridone, 2-chloro-4,6-dihydroxy-3-methylpyridine | [2][3] |

The Critical Role of Tautomerism

Pyridinones are well-known for existing in a dynamic equilibrium between multiple tautomeric forms.[4] This phenomenon is central to the reactivity and biological interactions of this compound. The primary equilibrium exists between the lactam (pyridinone) and lactim (hydroxypyridine) forms. The presence of the 4-hydroxy group introduces additional keto-enol tautomerism, resulting in several potential structures that can influence reaction pathways and receptor binding. While the pyridone form is often favored in condensed phases, the specific equilibrium can be influenced by solvent polarity and pH.[4]

Caption: Tautomeric equilibrium of the pyridinone core.

Synthesis and Reactivity Profile

As a versatile synthetic intermediate, this compound can be prepared through several established routes and participates in a variety of functional group transformations.[1][2]

Synthetic Methodologies

The synthesis of this pyridinone can be approached from multiple angles, allowing for flexibility based on available starting materials and desired scale.

-

Chlorination of Precursors: A direct and common method involves the selective chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one. The choice of chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), must be carefully controlled to achieve mono-chlorination at the C6 position without affecting other functional groups.[1]

-

Cyclization Reactions: The pyridinone ring can be constructed through cyclization. This typically involves starting with acyclic precursors that contain the necessary carbon and nitrogen framework, which are then induced to cyclize, often under thermal or catalytic conditions.[1]

Sources

An In-Depth Technical Guide to 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (CAS: 89379-84-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one (CAS: 89379-84-0), a heterocyclic compound with significant potential in pharmaceutical development and chemical synthesis. This document delves into its chemical and physical properties, outlines detailed synthesis and analytical protocols, and explores its multifaceted biological activities, including its roles as an antimicrobial, antioxidant, and a key intermediate in the synthesis of antiviral agents. The guide is structured to provide both foundational knowledge and practical insights, equipping researchers with the necessary information for its effective application in drug discovery and development.

Introduction: Unveiling a Versatile Pyridinone Scaffold

This compound is a substituted pyridinone, a class of heterocyclic compounds recognized for their diverse biological activities.[1] Its unique molecular architecture, featuring a pyridine ring with chloro, hydroxyl, and methyl substituents, makes it a valuable building block in organic synthesis and a promising candidate for therapeutic applications.[2][3] The presence of these functional groups imparts a balance of polarity and lipophilicity, influencing its reactivity and potential interactions with biological targets.[3] This guide will explore the synthesis, characterization, and biological significance of this compound, offering a technical resource for its utilization in research and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 89379-84-0 | [2] |

| Molecular Formula | C₆H₆ClNO₂ | [2] |

| Molecular Weight | 159.57 g/mol | [2] |

| IUPAC Name | 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | [2] |

| Density | 1.481 g/cm³ | [3] |

| Boiling Point | 500.114 °C at 760 mmHg | [3] |

| Flash Point | 256.26 °C | [3] |

| SMILES | CC1=C(Cl)NC(=O)C=C1O | [4] |

| InChI Key | QUBIGHOVXYVMCY-UHFFFAOYSA-N | [4] |

Synthesis and Purification: From Precursors to Pure Compound

The synthesis of this compound can be achieved through several strategic pathways, including cyclization reactions, substitution reactions, and one-pot syntheses.[2] Below is a detailed, generalized protocol for a common synthetic approach.

Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the target compound.

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.

Step 1: Synthesis of 4-hydroxy-5-methylpyridin-2(1H)-one (Intermediate)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve an appropriate starting material, such as ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, in a suitable solvent like 1 N hydrochloric acid.[5]

-

Reaction: Stir the mixture at reflux for an extended period (e.g., 72 hours) to facilitate the desired cyclization and hydrolysis.[5]

-

Isolation: Upon cooling, the intermediate product, 4-hydroxy-6-methylpyridin-2(1H)-one, should precipitate as a solid.[5]

-

Purification: Collect the solid by filtration, wash with a suitable solvent (e.g., water), and dry under vacuum.

Step 2: Chlorination of the Intermediate

-

Reaction Setup: In a fume hood, suspend the dried intermediate in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

-

Reagent Addition: Cool the suspension in an ice bath and slowly add a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, dropwise.[2]

-

Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding it to ice-water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 3: Purification of this compound

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent mixture (e.g., methanol/diethyl ether) and allow it to cool slowly to form crystals.[5]

-

Chromatography: Alternatively, purify the crude product using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Final Product: Collect the pure fractions, concentrate under reduced pressure, and dry the final product under vacuum.

Analytical Characterization: Ensuring Purity and Identity

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following section details the expected analytical data and provides a general protocol for analysis.

Spectroscopic Data (Predicted and from Analogs)

The following table summarizes the expected spectroscopic data for this compound, based on data from closely related analogs.[5]

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons, the pyridinone ring proton, and the hydroxyl/amine protons. |

| ¹³C NMR | Resonances for the methyl carbon, the carbons of the pyridinone ring, and the carbonyl carbon. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H, O-H, C=O, C=C, and C-Cl stretching vibrations. |

| Mass Spec (m/z) | A molecular ion peak corresponding to the molecular weight of the compound (159.57 g/mol ). |

Analytical Workflow

The following diagram outlines a typical workflow for the analytical characterization of the synthesized compound.

References

- 1. Antioxidant and free radical scavenging activities of the iron chelators pyoverdin and hydroxypyrid-4-ones in iron-loaded hepatocyte cultures: comparison of their mechanism of protection with that of desferrioxamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy this compound | 89379-84-0 [smolecule.com]

- 3. innospk.com [innospk.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

An In-Depth Technical Guide to the Molecular Structure of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and scientific context of this compound. This compound belongs to the pyridinone class of heterocycles, which are recognized as "privileged scaffolds" in medicinal chemistry due to their versatile biological activities and favorable physicochemical properties.[1][2][3] This document elucidates the molecule's structural architecture, including its key tautomeric equilibrium, and details the analytical methodologies essential for its unambiguous characterization. We further explore its synthesis, reactivity, and known biological significance, contextualizing its potential as a versatile building block in modern drug discovery programs. The guide integrates established experimental protocols with computational workflows, offering a holistic view for professionals engaged in chemical synthesis and pharmaceutical development.

The Pyridinone Scaffold: A Privileged Structure in Medicinal Chemistry

Pyridinone derivatives have garnered significant attention in drug discovery due to their remarkable versatility.[2][4] The core pyridinone ring is a six-membered heterocyclic scaffold that can act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen and ring nitrogen).[1][5] This dual capacity allows pyridinone-containing molecules to mimic peptide bonds and form critical interactions within the active sites of biological targets, such as kinase hinge regions.[1][2][4]

Furthermore, the pyridinone scaffold is considered a valuable bioisostere for amides, phenols, and other heterocyclic rings, enabling chemists to fine-tune properties like solubility, lipophilicity, and metabolic stability.[3] The derivatizable positions on the ring provide a platform for extensive structure-activity relationship (SAR) studies, leading to the development of compounds with a broad spectrum of pharmacological effects, including antitumor, antimicrobial, and anti-inflammatory activities.[1][5] The subject of this guide, this compound, embodies this potential, with its specific functional groups poised for strategic modification and interaction.

Molecular Architecture of this compound

The unique combination of a chloro, a hydroxyl, and a methyl group on the pyridinone core gives this compound a distinct chemical personality, influencing its stability, reactivity, and biological potential.[6]

Chemical Identity and Physicochemical Properties

A summary of the key identifiers and experimentally determined or predicted physical properties of the compound is presented below. Its high boiling and flash points suggest significant thermal stability, a crucial attribute for synthetic intermediates.[7]

| Property | Value | Reference |

| IUPAC Name | 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one | [6] |

| CAS Number | 89379-84-0 | [6][7] |

| Molecular Formula | C₆H₆ClNO₂ | [6][7] |

| Molecular Weight | 159.57 g/mol | [6][7] |

| Density | 1.481 g/cm³ | [7] |

| Boiling Point | 500.114 °C at 760 mmHg | [7] |

| Flash Point | 256.26 °C | [7] |

| SMILES | CC1=C(NC(=O)C=C1O)Cl | [6] |

| InChI Key | QUBIGHOVXYVMCY-UHFFFAOYSA-N | [6] |

Tautomerism: The Hydroxy-Pyridone Equilibrium

A fundamental characteristic of 2- and 4-hydroxypyridines is their ability to exist in tautomeric equilibrium with their corresponding pyridone forms.[8] For this compound, this equilibrium involves proton transfer between the ring nitrogen and the exocyclic oxygen atoms. While the 4-hydroxy group can also participate in tautomerism, the 2-pyridone form is generally the most stable tautomer for related structures.[9] This equilibrium is critical as the different tautomers present distinct hydrogen bonding patterns and electronic profiles, which directly impacts molecular recognition by biological targets.

Caption: Tautomeric equilibrium of the title compound.

Spectroscopic Signature: An Unambiguous Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Each method provides unique and complementary information.

Causality: NMR spectroscopy is the cornerstone of small molecule characterization, providing detailed information about the carbon-hydrogen framework and the chemical environment of each nucleus.

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.

-

Expected Signals:

-

A broad singlet in the 10-12 ppm range corresponding to the N-H proton.

-

A broad singlet for the O-H proton, with its chemical shift being highly dependent on concentration and solvent.

-

A singlet for the lone aromatic proton on the pyridine ring (C3-H).

-

A singlet around 2.1-2.3 ppm for the methyl (CH₃) protons.

-

-

-

¹³C NMR Acquisition:

-

Acquire a carbon NMR spectrum.

-

Expected Signals: Six distinct carbon signals are expected. The carbonyl carbon (C2) will be the most downfield (~160-170 ppm), followed by the carbons attached to heteroatoms (C4-OH, C6-Cl). The methyl carbon will be the most upfield signal (~15-20 ppm).

-

Causality: FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Expected Vibrational Bands:

-

O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹.

-

N-H Stretch: A moderate band around 3100-3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1640-1680 cm⁻¹, characteristic of the 2-pyridone carbonyl.[10][11]

-

C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

-

Solid-State Structure: Insights from X-ray Crystallography

Causality: Single-crystal X-ray diffraction provides the definitive, three-dimensional arrangement of atoms in the solid state, confirming connectivity and revealing intermolecular interactions like hydrogen bonding that are crucial for understanding crystal packing and physical properties.

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, acetonitrile).[12]

-

Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.[12]

-

Data Collection:

-

Structure Solution and Refinement:

-

Solve the structure using direct methods or other suitable algorithms.

-

Refine the structural model against the collected data to obtain precise bond lengths, bond angles, and torsion angles.[10]

-

Expected Outcome: The analysis will confirm the planar pyridinone ring structure and reveal intermolecular N-H···O=C and O-H···O=C hydrogen bonds, which likely form extensive networks in the crystal lattice.[11][13]

-

Synthesis and Reactivity

The compound serves as a valuable intermediate, and understanding its synthesis and reactivity is key to its application.[6][7]

Established Synthetic Routes

Several strategies can be employed for the synthesis of this compound. These often involve cyclization reactions to form the pyridinone ring, followed by chlorination, or vice versa.[1][6]

Caption: A generalized workflow for the synthesis of the title compound.

Key Chemical Reactions

The molecule's functionality allows for a range of chemical transformations:

-

Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic substitution, enabling the introduction of various functional groups (e.g., amines, alkoxides).[6]

-

Condensation Reactions: The hydroxyl group can participate in condensation reactions.[6]

-

Electrophilic Substitution: The electron-rich pyridinone ring can undergo electrophilic substitution, although the positions are directed by the existing substituents.

Biological Significance and Therapeutic Potential

While specific, in-depth studies on this compound are emerging, preliminary data and the well-established activities of the pyridinone class point to significant therapeutic potential.

Known Biological Activities

-

Antimicrobial Properties: The compound has been reported to possess activity against various bacterial strains.[6]

-

Antioxidant Activity: Studies suggest it may act as a free radical scavenger, indicating potential in mitigating oxidative stress.[6]

-

Enzyme Inhibition: It has been investigated as a potential inhibitor of enzymes implicated in disease processes.[6] The pyridinone scaffold is known to be a component of various kinase inhibitors.[1][4]

Caption: Molecular features contributing to biological target interaction.

Computational Analysis in Drug Discovery

Computational methods are indispensable for predicting the properties and interactions of molecules like this compound, accelerating the drug design cycle.[14][15]

Workflow: Molecular Docking

Causality: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This helps in understanding potential mechanisms of action and in prioritizing compounds for synthesis and biological testing.[14][16]

Caption: Standard workflow for a molecular docking experiment.

Conclusion

This compound is a multifaceted heterocyclic compound. Its molecular structure, characterized by a stable pyridone core, key functional groups, and an important tautomeric equilibrium, makes it a molecule of significant interest. The combination of its inherent biological potential and its utility as a synthetic intermediate positions it as a valuable entity for researchers in medicinal chemistry and drug development. The analytical and computational workflows detailed in this guide provide a robust framework for its further investigation and exploitation in the pursuit of novel therapeutics.

References

-

Li, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 869860. Available at: [Link]

-

Li, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Autech Industry Co., Limited. (n.d.). Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications. Available at: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. ResearchGate. Available at: [Link]

-

Li, Q., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. PubMed. Available at: [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]

-

Al-Buriahi, A. K., et al. (2022). Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. PubMed. Available at: [Link]

-

Al-Buriahi, A. K., et al. (2022). Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study. PubMed Central. Available at: [Link]

-

ResearchGate. (n.d.). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Available at: [Link]

-

Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(9), o1534. Available at: [Link]

-

Reyes, H., Aguirre, G., & Chávez, D. (2013). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Available at: [Link]

-

Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Wayne State University. Available at: [Link]

-

ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine. Available at: [Link]

-

Al-Omair, M. A., et al. (2019). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Heliyon, 5(7), e02081. Available at: [Link]

-

Cheklov, A. N. (2004). X-ray mapping in heterocyclic design: XII. X-ray diffraction study of 2-pyridones containing cycloalkane fragments annelated to the C(5)-C(6) bond. R Discovery. Available at: [Link]

-

Jukić, M., et al. (2015). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Fig. S1 X-ray structures of pyridinone pro-ligands. Available at: [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy this compound | 89379-84-0 [smolecule.com]

- 7. innospk.com [innospk.com]

- 8. chemtube3d.com [chemtube3d.com]

- 9. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]

- 10. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Insight into designing of 2-pyridone derivatives for COVID-19 drug discovery - A computational study - PMC [pmc.ncbi.nlm.nih.gov]

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one synonyms and nomenclature

An In-depth Technical Guide to 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one: Nomenclature, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in pharmaceutical and chemical research. We will delve into its precise chemical identity, including an exhaustive list of synonyms and nomenclature, its key physicochemical properties, and established synthetic methodologies. The guide further explores the compound's chemical reactivity, highlighting its utility as a versatile intermediate for creating more complex molecules. Finally, we examine its current and potential applications, particularly in drug development, based on its observed biological activities such as antimicrobial and antioxidant properties. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, authoritative resource on this valuable chemical entity.

Chemical Identity and Nomenclature

A clear and unambiguous understanding of a compound's identity is the foundation of all scientific research. This compound is a pyridinone derivative, a class of heterocyclic compounds known for their diverse biological activities.[1] Its structure features a central pyridine ring with chloro, hydroxyl, and methyl substituents, which impart specific reactivity and physical characteristics.[1][2]

The compound is most commonly identified by its CAS Registry Number, 89379-84-0 .[1][2][3][4][5] However, due to tautomerism and different naming conventions, it is known by several synonyms. The keto-enol tautomerism of the pyridinone ring can lead to names like "2-chloro-4,6-dihydroxy-3-methylpyridine". For clarity and consistency, this guide will primarily use the IUPAC-preferred name.

A summary of its key identifiers is presented below.

| Identifier Type | Value |

| IUPAC Name | 6-chloro-4-hydroxy-5-methyl-1H-pyridin-2-one[1] |

| CAS Registry Number | 89379-84-0[1][2][3][4][5] |

| Molecular Formula | C₆H₆ClNO₂[1][2][3][5] |

| Molecular Weight | 159.57 g/mol [1][2][3][5] |

| Common Synonyms | 6-chloro-4-hydroxy-5-methyl-2-pyridone[2], 2-chloro-4,6-dihydroxy-3-methylpyridine[2][5][6], QC-193[5][6] |

| InChI | InChI=1S/C6H6ClNO2/c1-3-4(9)2-5(10)8-6(3)7/h2H,1H3,(H2,8,9,10)[1] |

| InChIKey | QUBIGHOVXYVMCY-UHFFFAOYSA-N[1][5] |

| Canonical SMILES | CC1=C(NC(=O)C=C1O)Cl[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and suitability for various reaction conditions. This compound is a robust molecule with high thermal stability, as indicated by its high boiling and flash points.[2] This stability is advantageous for synthetic procedures that may require elevated temperatures.[2]

| Property | Value |

| Density | 1.481 g/cm³[2] |

| Boiling Point | 500.114 °C at 760 mmHg[2] |

| Flash Point | 256.26 °C[2] |

| Appearance | Solid (inferred from high boiling point and commercial availability) |

The molecule's structure, containing both polar (hydroxyl, carbonyl) and non-polar (methyl, chlorinated ring) features, influences its solubility and reactivity in diverse chemical environments.[2] The methyl group, for instance, can enhance lipophilicity, a critical parameter in drug design for improving bioavailability.[2]

Synthesis and Manufacturing

The utility of a chemical intermediate is largely dependent on its accessibility through efficient and scalable synthetic routes. Several methods have been developed for synthesizing this compound.[1] The choice of method often depends on the availability of starting materials, desired purity, and scale of production.

Common Synthetic Strategies Include:

-

Cyclization Reactions: Building the pyridinone ring from acyclic precursors.[1]

-

Substitution Reactions: Modifying a pre-existing pyridinone core. A common approach is the direct chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one.[1]

-

One-Pot Syntheses: Modern approaches that combine multiple steps into a single reaction vessel to improve efficiency and yield.[1]

The diagram below illustrates a common workflow for synthesizing the title compound via electrophilic substitution.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Protocol: Chlorination of 4-hydroxy-5-methylpyridin-2(1H)-one

This protocol describes a representative method for the synthesis of this compound. The causality behind this choice is the direct and often high-yielding nature of electrophilic chlorination on an activated pyridinone ring.

Materials:

-

4-hydroxy-5-methylpyridin-2(1H)-one (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel

Procedure:

-

Setup: Under an inert atmosphere (e.g., nitrogen), suspend 4-hydroxy-5-methylpyridin-2(1H)-one in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0 °C using an ice bath.

-

Reagent Addition: Add thionyl chloride dropwise to the cooled suspension via a dropping funnel over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent side-product formation.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 40 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding it to a stirred, chilled saturated solution of sodium bicarbonate to neutralize excess thionyl chloride and the HCl byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.

-

Drying and Filtration: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Chemical Reactivity and Applications

The value of this compound lies in its identity as a versatile chemical intermediate.[1] Its functional groups provide multiple handles for further chemical modification, making it a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.[1][2]

Caption: Key reactive sites and potential derivatization pathways.

-

Nucleophilic Substitution: The chlorine atom at the C6 position is susceptible to nucleophilic substitution, allowing for the introduction of various amine, oxygen, or sulfur-based functional groups.[1] This is a cornerstone reaction for building molecular diversity in drug discovery campaigns.

-

Condensation/Etherification: The hydroxyl group at C4 can undergo condensation reactions or be converted into an ether, providing another avenue for structural modification.[1]

-

Carbonyl Chemistry: The carbonyl group can be reduced to an alcohol, further expanding the range of possible derivatives.[1]

This inherent reactivity makes the compound a valuable precursor for active pharmaceutical ingredients (APIs), as well as a candidate for developing agrochemicals and specialty materials.[2]

Role in Drug Discovery and Biological Activity

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[7] Consequently, this compound is of significant interest as a starting point for new therapeutic agents.

Preliminary research has indicated that the compound itself possesses several promising biological activities:

-

Antimicrobial Properties: It has shown activity against various bacterial strains.[1]

-

Antioxidant Activity: Studies suggest it can function as a free-radical scavenger, which may help protect cells from oxidative stress.[1]

-

Enzyme Inhibition: Early research indicates potential inhibitory effects on certain enzymes linked to disease processes, though specific targets require further elucidation.[1]

These intrinsic properties, combined with its versatility as a chemical building block, position it as a valuable tool in modern drug discovery pipelines.

Caption: Role as a building block in a typical drug discovery pipeline.

Conclusion

This compound is more than just a chemical compound; it is a versatile tool for innovation in chemistry and pharmacology. Its well-defined nomenclature, stable physicochemical properties, and accessible synthetic routes make it a practical and valuable intermediate. The reactivity of its multiple functional groups provides a robust platform for generating diverse molecular libraries for drug discovery and materials science. As research continues to uncover the full potential of its biological activities and those of its derivatives, this compound is poised to remain a compound of high interest to the scientific community.

References

-

CAS No : 89379-84-0 | Product Name : this compound . Pharmaffiliates. [Link]

-

6-chloro-4-hydroxy-5-methyl-2-pyridone . Chemical Synthesis Database. [Link]

-

6-Chloro-4-hydroxy-5-phenylpyridin-2(1H)-one | C11H8ClNO2 . PubChem. [Link]

-

6-Chloro-2,4-dihydroxy-5-methyl-pyridine . Molbase. [Link]

- Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design . MDPI. [Link]

Sources

- 1. Buy this compound | 89379-84-0 [smolecule.com]

- 2. innospk.com [innospk.com]

- 3. 89379-84-0|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. echemi.com [echemi.com]

- 6. 6-Chloro-2,4-dihydroxy-5-methyl-pyridine-Molbase [molbase.com]

- 7. The Chromenopyridine Scaffold: A Privileged Platform in Drug Design | MDPI [mdpi.com]

biological activity of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

An In-Depth Technical Guide to the Biological Activity of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

Authored by a Senior Application Scientist

Foreword: Unlocking the Potential of a Versatile Pyridinone Scaffold

The pyridinone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] These six-membered heterocyclic structures are recognized for their ability to serve as hydrogen bond donors and acceptors, making them adept at interacting with biological targets.[1] Within this important class of compounds, this compound (CAS: 89379-84-0; Molecular Formula: C₆H₆ClNO₂) emerges as a molecule of significant interest for researchers and drug development professionals.[2][3] Its unique substitution pattern—featuring a chlorine atom, a hydroxyl group, and a methyl group—imparts a distinct chemical reactivity and a promising pharmacological profile that warrants in-depth exploration.[2]

This technical guide provides a comprehensive overview of the known and potential biological activities of this compound. We will delve into its profile as an antimicrobial and antioxidant agent, discuss its potential for enzyme inhibition, and provide standardized protocols for its biological evaluation. The insights herein are designed to equip researchers with the foundational knowledge required to harness the therapeutic potential of this versatile molecule.

Chemical Identity and Synthesis Overview

This compound is a heterocyclic compound belonging to the pyridinone class.[2] Its structure is characterized by a pyridine ring with a carbonyl group at the 2-position, a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position.[2][3] This arrangement of functional groups makes it a valuable and reactive intermediate for organic synthesis, particularly in the development of more complex pharmaceutical molecules.[2][3]

The synthesis of this compound can be achieved through several established chemical routes, ensuring its accessibility for research purposes. Key methods include:

-

Cyclization Reactions: Building the pyridinone ring from acyclic precursors.[2]

-

Substitution Reactions: Introducing the chlorine atom onto a pre-existing 4-hydroxy-5-methylpyridin-2(1H)-one scaffold using chlorinating agents like thionyl chloride.[2]

-

One-Pot Synthesis: Modern, efficient methods that combine multiple synthetic steps into a single procedure to improve yield and reduce waste.[2]

The availability of robust synthetic pathways is a critical logistical consideration for any compound being evaluated for drug development, and this compound is well-positioned in this regard.

Profile of Biological Activities

Preliminary research has identified several promising biological activities for this compound, establishing it as a candidate for further investigation in multiple therapeutic areas.[2]

Antimicrobial and Antifungal Activity

The most prominently reported biological feature of the pyridinone class is its antimicrobial activity.[1][4][5] this compound has been shown to possess antimicrobial properties against a variety of bacterial strains.[2] This is consistent with broader studies on pyridinone derivatives, which have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[4][6][7]

Expert Insight: The mechanism behind this activity is often attributed to the ability of the pyridinone scaffold to interfere with essential cellular processes in microbes. The presence of the chlorine atom on the ring can enhance lipophilicity, potentially aiding in the penetration of bacterial cell membranes. While specific studies on this molecule are emerging, related pyridinone structures have been shown to inhibit key bacterial enzymes or disrupt cell wall synthesis. Furthermore, some pyridinone derivatives have shown promising antifungal activity, particularly against opportunistic pathogens like Candida albicans.[8][9]

Antioxidant Properties

The compound has been investigated for its capacity to act as an antioxidant.[2] This activity involves scavenging free radicals, which are highly reactive molecules that can cause cellular damage through oxidative stress. Oxidative stress is implicated in a wide range of chronic diseases, making antioxidant capabilities a highly desirable trait for new therapeutic agents.

Causality Explained: The 4-hydroxy group on the pyridinone ring is a key structural feature likely responsible for this antioxidant activity. Phenolic and enolic hydroxyl groups can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The overall electronic nature of the substituted ring influences the stability of the resulting radical and, consequently, its antioxidant potency.

Potential for Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in disease pathways.[2] Pyridinone cores are known to be effective "hinge-binding" motifs for kinases, a class of enzymes frequently targeted in oncology and inflammatory disease research.[1]

Mechanism Hypothesis: The hydrogen-bonding capabilities of the pyridinone ring, combined with the specific spatial arrangement of its substituents, could allow it to fit into the active site of an enzyme, blocking the binding of the natural substrate. This interaction could be further stabilized by the chlorine and methyl groups. The diagram below illustrates a hypothetical mechanism where the compound acts as a competitive inhibitor.

Caption: Hypothetical competitive inhibition of a target enzyme.

Experimental Design: Assessing Antimicrobial Efficacy

To validate and quantify the antimicrobial activity of this compound, a standardized and self-validating protocol is essential. The Kirby-Bauer disc diffusion assay is a foundational method for screening antimicrobial susceptibility.

Protocol: Disc Diffusion Susceptibility Test

Principle: This method tests the extent to which a substance inhibits microbial growth. A paper disc impregnated with the test compound is placed on an agar plate uniformly inoculated with a test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear around the disc where the microbial concentration is too low to support growth.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

Aseptically select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an overnight culture plate.

-

Transfer colonies to a tube of sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This standardization is critical for reproducibility as it ensures a consistent initial bacterial load.

-

-

Inoculation of Agar Plate:

-

Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

-

Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions to ensure uniform coverage.

-

-

Application of Test Compound:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at various concentrations.

-

Aseptically apply a precise volume (e.g., 10 µL) of each test solution onto sterile blank paper discs (6 mm diameter). Allow the solvent to evaporate completely.

-

Place the impregnated discs onto the inoculated agar surface.

-

Include a positive control (disc with a known antibiotic like Gentamicin) and a negative control (disc with solvent only) on each plate. The negative control validates that the solvent has no intrinsic antimicrobial activity, while the positive control confirms the assay is working correctly.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours. Incubation conditions are standardized to ensure optimal microbial growth and consistent diffusion rates.

-

-

Data Interpretation:

-

Measure the diameter of the zone of inhibition (including the disc) in millimeters.

-

Compare the zone sizes for the test compound against the controls. A larger zone indicates greater susceptibility of the microorganism to the compound.

-

Experimental Workflow Diagram

Caption: Workflow for the Kirby-Bauer disc diffusion assay.

Summary of Biological Data

While extensive quantitative data for this compound is still under investigation, the available information and the known activities of the broader pyridinone class allow for a qualitative summary of its potential.

| Biological Activity | Description | Potential Target Organisms/Systems | Supporting Rationale |

| Antimicrobial | Inhibition of bacterial growth.[2] | Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli).[4][7] | Activity is a known feature of the pyridinone scaffold.[1][5] |

| Antifungal | Inhibition of fungal growth. | Pathogenic yeasts (e.g., C. albicans).[8][9] | Other pyridinone derivatives show activity against fungal pathogens.[8] |

| Antioxidant | Scavenging of free radicals to mitigate oxidative stress.[2] | Cellular systems under oxidative stress. | The 4-hydroxy group is a key functional moiety for radical scavenging. |

| Enzyme Inhibition | Potential to block the active sites of pathogenic or metabolic enzymes.[2] | Kinases, bacterial metabolic enzymes. | The pyridinone core is a known hinge-binder and pharmacophore.[1] |

Future Directions and Applications

This compound stands out as a promising chemical entity for further research and development. Its demonstrated biological activities, combined with its synthetic tractability, make it an attractive starting point for drug discovery programs.

Key Applications:

-

Pharmaceutical Development: It serves as a lead compound or a versatile intermediate for synthesizing more potent and selective antimicrobial or antioxidant agents.[2][3]

-

Chemical Synthesis: Its functional groups allow for a variety of chemical modifications, enabling the creation of diverse chemical libraries for high-throughput screening.[2]

-

Research Tool: Its defined structure and activities make it a useful reference compound in biochemical and pharmacological assays to probe biological pathways.[2]

Future research should focus on elucidating the specific molecular mechanisms of its actions, expanding its evaluation against a wider panel of microbial strains and cell lines, and performing structural modifications to optimize its therapeutic index.

References

-

Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomed Pharmacol J, 1(1). Retrieved from [Link]

-

Frontiers. (2022, July 17). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. Retrieved from [Link]

-

Frontiers. (n.d.). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Most significant antimicrobial pyridone. ResearchGate. Retrieved from [Link]

-

Nasr, T., et al. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central. Retrieved from [Link]

-

Fine Chemicals. (n.d.). Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 6-chloro-4-hydroxy-5-methyl-2-pyridone. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-4-hydroxy-5-phenylpyridin-2(1H)-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. ResearchGate. Retrieved from [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

-

PubChem. (n.d.). 6-Chloro-5-methylpyrimidin-4(1H)-one. Retrieved from [Link]

-

MDPI. (2023, June 12). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Retrieved from [Link]

-

ResearchGate. (2016, December 26). Synthesis and antifungal activity of 6-bromo-2-[(4-(3-chlorophenyl) piperazine-1-yl) methyl]-3-[8-hydroxyquinolin-5-yl]-3(H)-quinazolin-4-one ligand [Hl13] and its metal chelates. Retrieved from [Link]

-

PMC - NIH. (n.d.). 4-Hydroxy-6-methylpyridin-2(1H)-one. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. Retrieved from [Link]

-

PMC - NIH. (2023, January 28). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Retrieved from [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Buy this compound | 89379-84-0 [smolecule.com]

- 3. innospk.com [innospk.com]

- 4. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 7. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one: A Technical Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of a Privileged Scaffold

6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one is a heterocyclic compound belonging to the pyridinone class, a group of molecules recognized for their diverse and significant biological activities.[1][2] With the chemical formula C₆H₆ClNO₂ and a molecular weight of 159.57 g/mol , this compound's structure, featuring a pyridine ring with chlorine, hydroxyl, and methyl substituents, positions it as a versatile building block in organic synthesis and a promising candidate for pharmaceutical development.[3] The pyridinone core is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a hydrogen bond donor and acceptor, mimicking peptide bonds and interacting with various biological targets.[1][4][5] This guide provides a comprehensive technical overview of the potential therapeutic applications of this compound, drawing on both direct evidence and the well-established activities of the broader pyridinone family to illuminate pathways for future research and drug discovery.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug development.

| Property | Value | Source |

| Molecular Formula | C₆H₆ClNO₂ | [3] |

| Molecular Weight | 159.57 g/mol | [3] |

| Boiling Point | 500.114°C at 760 mmHg | [3] |

| Density | 1.481 g/cm³ | [3] |

| Flash Point | 256.26°C | [3] |

The synthesis of this compound can be achieved through various methods, highlighting its accessibility for research and development.[2] Key synthetic strategies include:

-

Cyclization Reactions: Involving the condensation of appropriate precursors to form the pyridinone ring.

-

Substitution Reactions: Such as the chlorination of a 4-hydroxy-5-methylpyridin-2(1H)-one precursor.[2]

The reactive nature of the chlorine and hydroxyl groups makes this compound a valuable intermediate for creating more complex molecules and active pharmaceutical ingredients (APIs).[3]

Potential Therapeutic Applications: A Multi-faceted Approach

The therapeutic potential of this compound is suggested by its known biological activities, including antimicrobial, antioxidant, and enzyme-inhibiting properties.[2] Further insights can be gleaned from the extensive research on the broader class of pyridinone derivatives.

Antimicrobial and Antifungal Activity

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A standard method for quantifying antimicrobial activity is the broth microdilution assay.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Preparation of Compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the compound dilutions. Include positive (microbes in broth) and negative (broth only) controls.

-

Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for yeast).

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Antioxidant Potential

The presence of a hydroxyl group on the pyridinone ring suggests potential antioxidant activity through mechanisms like free radical scavenging.[2] Studies on other hydroxylated pyridinone derivatives have demonstrated their capacity to act as antioxidants.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging ability of a compound.

Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology:

-

Solution Preparation: Prepare a stock solution of this compound in methanol. Also, prepare a fresh solution of DPPH in methanol.

-

Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. A control containing only methanol and the DPPH solution should be included.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit certain enzymes involved in disease processes.[2] The pyridinone scaffold is a known kinase hinge-binding motif and has been explored for the inhibition of various kinases.[1][4]

Antiviral Activity: A Case Study in HIV-1 Reverse Transcriptase Inhibition

A significant body of research has focused on pyridinone derivatives as potent and specific non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT).[7][8][9] These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. While the specific activity of this compound against HIV-1 RT has not been reported in the provided search results, its structural similarity to known inhibitors warrants investigation.

Signaling Pathway of HIV-1 Reverse Transcriptase Inhibition by Pyridinone Derivatives

Caption: Mechanism of HIV-1 RT inhibition by pyridinone derivatives.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

An in vitro assay can be used to determine the inhibitory activity of the compound against HIV-1 RT.

Step-by-Step Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (with one being radiolabeled, e.g., [³H]TTP), and recombinant HIV-1 RT.

-

Compound Addition: Add various concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C to allow for DNA synthesis.

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper.

-

Quantification: Wash the filters to remove unincorporated radiolabeled dNTPs and measure the radioactivity of the precipitated DNA using a scintillation counter.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the RT activity (IC₅₀) is determined by plotting the percentage of inhibition against the compound concentration.

Toxicology and Safety Considerations

While specific toxicity data for this compound is not available in the provided search results, general safety precautions for handling chemical compounds should be followed. A related compound, 2-hydroxy-5-methylpyridine, is classified as harmful if swallowed, causing skin irritation and serious eye damage, and may cause respiratory irritation.[10] It is crucial to conduct thorough toxicological studies, including cytotoxicity assays on relevant cell lines and in vivo studies in animal models, to establish a safety profile for this compound before it can be considered for further therapeutic development.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel therapeutics. Its versatile chemical nature and the established biological activities of the pyridinone scaffold suggest a broad range of potential applications, from antimicrobial and antioxidant agents to specific enzyme inhibitors. This technical guide has outlined the current understanding of this compound and provided a framework for its further investigation. Future research should focus on:

-

Quantitative Biological Evaluation: Determining specific MIC and IC₅₀ values against a panel of microbial strains and enzymes.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying its antimicrobial, antioxidant, and enzyme-inhibitory effects.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives to optimize potency and selectivity.

-

In-depth Toxicological Profiling: Establishing a comprehensive safety profile through in vitro and in vivo studies.

By systematically addressing these areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for a variety of diseases.

References

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

-

Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. (1991). Proceedings of the National Academy of Sciences. [Link]

-

Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains. (2013). Journal of Medicinal Chemistry. [Link]

-

Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. (1991). Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]

-

2-Hydroxy-5-methylpyridine. PubChem. [Link]

-

Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. (2005). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Bioevaluation of synthetic pyridones as dual inhibitors of α-amylase and α-glucosidase enzymes and potential antioxidants. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity. (1991). Proceedings of the National Academy of Sciences. [Link]

-

Pyridones in drug discovery: Recent advances. (2021). ResearchGate. [Link]

-

Bioevaluation of synthetic pyridones as dual inhibitors of α‐amylase and α‐glucosidase enzymes and potential antioxidants. (2022). ResearchGate. [Link]

-

Recent Advances of Pyridinone in Medicinal Chemistry. (2022). PubMed. [Link]

-

Pyridones in drug discovery: Recent advances. (2021). PubMed. [Link]

-

Pyridine Based Chalcones: Synthesis and Evaluation of Antioxidant Activity of 1-Phenyl-3-(pyridin-2-yl)prop-2-en-1-one Derivatives. (2015). National Institutes of Health. [Link]

-

Role of pyridines as enzyme inhibitors in medicinal chemistry. (2021). ResearchGate. [Link]

-

Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications. (2024). FINC GROUP. [Link]

-

Synthesis and antioxidant activity of new pyridines containing gallate moieties. (2010). Journal of the Serbian Chemical Society. [Link]

-

MIC values for compounds 6, 11, 13, 16, and 17 against selected bacteria. ResearchGate. [Link]

-

Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. (2022). ResearchGate. [Link]

-

Synthesis and Antioxidant Activity of New Pyridines Containing Gallate Moieties. Scilit. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. (2023). MDPI. [Link]

-

Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. (2024). MDPI. [Link]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (2020). turkjpharmsci.com. [Link]

-

Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one. (2009). PubMed. [Link]

-

Anti-Bacterial and Anti-Fungal Properties of a Set of Transition Metal Complexes Bearing a Pyridine Moiety and [B(C6F5)4]2 as a Counter Anion. (2024). MDPI. [Link]

-

Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. (2023). Frontiers in Fungal Biology. [Link]

-

TOXICITY AND ANTIMICROBIAL ACTIVITY OF 6-CHLORO- 2,4-DIAMINO. (2015). Basrah Journal of Veterinary Research. [Link]

-

Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate. (2022). MDPI. [Link]

-

4-Hydroxy-6-methylpyridin-2(1H)-one. (2013). ResearchGate. [Link]

-

Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). MDPI. [Link]

-

RIFM fragrance ingredient safety assessment, pyridine, 4-[1(4-,5 or 6)-methylbicyclo[2.2.1]hept-5-en-2-yl]-, for use in consumer products. (2023). Food and Chemical Toxicology. [Link]

Sources

- 1. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 2. Buy this compound | 89379-84-0 [smolecule.com]

- 3. innospk.com [innospk.com]

- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel pyridinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) with high potency against NNRTI-resistant HIV-1 strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. virascience.com [virascience.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Mechanism of Action of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 6-chloro-4-hydroxy-5-methylpyridin-2(1H)-one, a heterocyclic compound with demonstrated antimicrobial, antioxidant, and enzyme-inhibiting properties. While direct, in-depth studies on this specific molecule are emerging, this paper synthesizes evidence from structurally analogous pyridinone derivatives to propose and elaborate on its core biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this class of compounds. We will delve into the foundational chemistry of the hydroxypyridinone scaffold, its pivotal role in metal ion chelation, and the subsequent impact on various biological pathways. Experimental designs for validating these proposed mechanisms are also detailed to provide a framework for future research.

Introduction: The Emerging Potential of a Substituted Pyridinone

This compound is a pyridinone derivative characterized by a chlorine atom at the 6-position, a hydroxyl group at the 4-position, and a methyl group at the 5-position.[1][2] This substitution pattern imparts a unique electronic and steric profile, positioning it as a molecule of interest for medicinal chemistry and pharmaceutical development. Preliminary studies have indicated its potential as an antimicrobial and antioxidant agent, with suggestions of underlying enzyme inhibition.[1] The hydroxypyridinone core is a well-established pharmacophore known for its diverse biological activities, often attributed to its metal-chelating capabilities.[3] This guide will build upon this established knowledge to propose a detailed mechanistic framework for this compound.

Proposed Core Mechanism: Metalloenzyme Inhibition via Metal Ion Chelation

A central hypothesis for the biological activity of this compound is its ability to function as a metal-binding pharmacophore, leading to the inhibition of metalloenzymes. This mechanism is well-documented for a variety of hydroxypyridinone derivatives.[1][3]

The Chemistry of Hydroxypyridinone-Metal Interactions

The 4-hydroxy-2(1H)-one tautomer of the pyridinone ring presents a bidentate chelation site through the hydroxyl and carbonyl oxygen atoms. This arrangement is highly effective at coordinating with divalent and trivalent metal ions, such as Fe²⁺/Fe³⁺, Zn²⁺, Cu²⁺, and Mn²⁺, which are essential cofactors for a vast array of enzymes.[3] The affinity for these metal ions can be modulated by the electronic properties of the substituents on the pyridinone ring. The electron-withdrawing nature of the chlorine atom at the 6-position in the title compound is expected to influence the pKa of the hydroxyl group, thereby affecting its chelating strength.

Diagram 1: Proposed Metal Chelation by this compound

Caption: Bidentate chelation of a metal ion by the hydroxypyridinone core.

Inhibition of Viral and Bacterial Metalloenzymes

Numerous hydroxypyridinone derivatives have been identified as potent inhibitors of viral and bacterial metalloenzymes. A notable example is the inhibition of the influenza virus PA endonuclease, a metalloenzyme with a dinuclear Mn²⁺ active site that is critical for viral replication.[1] Hydroxypyridinone-based inhibitors effectively chelate these manganese ions, disrupting the enzyme's catalytic activity.

Similarly, the antibacterial activity of pyridone derivatives has been linked to the inhibition of enzymes such as enoyl-acyl carrier protein reductase (FabI), a key enzyme in bacterial fatty acid synthesis.[4] While FabI is not a metalloenzyme, other bacterial enzymes crucial for survival are, and their inhibition through metal chelation is a plausible mechanism for the observed antimicrobial effects of this compound.

Antimicrobial Mechanism of Action

The reported antimicrobial properties of this compound are likely multifaceted, stemming from both metalloenzyme inhibition and other potential interactions.[1]

Disruption of Essential Bacterial Processes

Beyond direct enzyme inhibition, the sequestration of essential metal ions from the bacterial cytoplasm can have a broad disruptive effect on microbial physiology. Metal ions are crucial for maintaining the structural integrity of proteins, participating in redox reactions, and serving as cofactors for a multitude of enzymes involved in metabolism and DNA replication. By reducing the bioavailability of these ions, the compound could induce a state of "metal starvation," leading to bacteriostasis or bactericidal effects.

Inhibition of DNA Gyrase

Some pyridone derivatives have been shown to inhibit bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[5] This inhibition can occur through interference with the enzyme's interaction with DNA or by disrupting the conformational changes required for its catalytic cycle.

Diagram 2: Proposed Antimicrobial Mechanisms

Caption: Multifaceted antimicrobial action of the compound.

Antioxidant Activity: A Dual Role

The antioxidant activity of this compound is another key feature with therapeutic implications. This activity is likely exerted through two primary mechanisms: direct free radical scavenging and indirect prevention of radical formation via metal chelation.[1]

Free Radical Scavenging

The hydroxyl group on the pyridinone ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS), such as hydroxyl and peroxyl radicals. The resulting pyridinone radical is stabilized by resonance, making the parent molecule an effective free radical scavenger.

Inhibition of Fenton and Haber-Weiss Reactions

A significant source of ROS in biological systems is the Fenton reaction, where ferrous iron (Fe²⁺) catalyzes the formation of highly reactive hydroxyl radicals from hydrogen peroxide. By chelating iron ions, this compound can prevent their participation in the Fenton and Haber-Weiss reactions, thereby reducing the overall oxidative stress on the cell.

Experimental Protocols for Mechanistic Validation

To rigorously validate the proposed mechanisms of action, a series of targeted experiments are recommended.

Enzyme Inhibition Assays

-

Objective: To determine the inhibitory activity of this compound against specific metalloenzymes.

-

Protocol:

-

Select a panel of relevant metalloenzymes (e.g., tyrosinase, influenza endonuclease).

-

Perform kinetic assays in the presence of varying concentrations of the compound.

-

Determine the IC₅₀ values and the mode of inhibition (e.g., competitive, non-competitive) by analyzing Lineweaver-Burk plots.[2]

-

To confirm the role of metal chelation, perform competition assays by adding an excess of the enzyme's cognate metal ion.

-

| Enzyme Target | Metal Cofactor | Assay Principle | Expected Outcome |

| Tyrosinase | Cu²⁺ | Spectrophotometric measurement of dopachrome formation from L-DOPA. | Inhibition of color development. |

| Influenza Endonuclease | Mn²⁺ | FRET-based assay measuring the cleavage of a fluorescently labeled RNA substrate. | Decrease in FRET signal. |

Antimicrobial Susceptibility Testing

-

Objective: To quantify the antimicrobial activity against a panel of pathogenic bacteria.

-

Protocol:

-

Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution assays according to CLSI guidelines.

-

Perform time-kill assays to assess whether the compound is bacteriostatic or bactericidal.

-

Investigate the effect on bacterial biofilm formation using crystal violet staining.

-

In Vitro Antioxidant Assays

-

Objective: To measure the antioxidant capacity of the compound.

-

Protocol:

-

DPPH Radical Scavenging Assay: Measure the discoloration of a DPPH solution spectrophotometrically.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: Measure the reduction of a ferric-tripyridyltriazine complex.

-

Cellular Antioxidant Activity (CAA) Assay: Quantify the ability of the compound to prevent ROS-induced fluorescence in cultured cells.

-

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on the extensive research on analogous hydroxypyridinone derivatives, its biological activities are strongly proposed to be mediated by its metal-chelating properties, leading to the inhibition of key metalloenzymes, disruption of microbial physiology, and potent antioxidant effects. Future research should focus on the definitive identification of its specific molecular targets through techniques such as affinity chromatography and proteomics. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of this promising compound for various therapeutic applications.

References

- Zhou, T., et al. (2016). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(14), 3103-3108.

-

ResearchGate. (n.d.). Design and synthesis of novel hydroxypyridinone derivatives as potential tyrosinase inhibitors | Request PDF. Retrieved from [Link]

- Li, D. F., et al. (2020). Functionality study of chalcone-hydroxypyridinone hybrids as tyrosinase inhibitors and influence on anti-tyrosinase activity. RSC Advances, 10(42), 25055-25063.

- Chaves, S., et al. (2021). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry, 12(8), 1266-1281.

- Kim, Y., et al. (2009). Discovery of 4-Pyridone derivatives as specific inhibitors of enoyl-acyl carrier protein reductase (FabI) with antibacterial activity against Staphylococcus aureus. Journal of Medicinal Chemistry, 52(7), 1846-1849.

-

Exploring 6-Chloro-4-Hydroxy-5-Methyl-1H-Pyridin-2-One: Properties and Applications. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Most significant antimicrobial pyridone. Retrieved from [Link]